[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15781037
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C13H17N3O/c1-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17-2/h3-8,14H,9-10H2,1-2H3 |
| Standard InChI Key | LUCVAZRNIBQRNQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)CNCC2=CC=CC=C2OC |
Introduction
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound featuring a methoxyphenyl group and a pyrazole moiety attached to a central amine. This unique combination of functional groups contributes to its potential biological activities and applications in medicinal chemistry. The compound is classified as a secondary amine due to the presence of two organic substituents attached to the nitrogen atom.
Synthesis Methods
The synthesis of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic synthesis techniques. These pathways often require specific conditions such as controlled temperatures, solvents (e.g., dimethyl sulfoxide or ethanol), and catalysts (e.g., palladium on carbon) to optimize yields and selectivity.
Synthesis Steps Overview
-
Precursor Preparation: Synthesis begins with the preparation of methoxyphenyl and pyrazole derivatives.
-
Coupling Reactions: These derivatives are then coupled using appropriate reagents and conditions.
-
Purification: The final product is purified using techniques like recrystallization or chromatography.
Biological Activities and Potential Applications
Compounds containing amine functional groups, such as [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, often exhibit diverse biological activities. These can include interactions with enzymes or receptors, which may lead to pharmacological effects. Pyrazole derivatives, in particular, are known for their anti-inflammatory, analgesic, or antitumor activities.
Potential Applications Table
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug Discovery and Development |
| Biological Research | Interaction Studies with Enzymes or Receptors |
| Organic Synthesis | Precursor for Further Chemical Modifications |
Safety and Handling
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is classified as harmful if swallowed and causes skin irritation. Proper handling and safety precautions are essential when working with this compound .
Safety Information Table
| Hazard Warning | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume